Meribendan

Descripción general

Descripción

Meribendan is a chemical compound known for its potent inhibitory effects on phosphodiesterase-III. This compound is primarily recognized for its chrono-inodilatory response, making it a significant player in the field of cardiovascular pharmacology .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Meribendan can be synthesized through a series of chemical reactions involving key intermediates. One common method involves the reaction of 3-benzoylpropionic acid with corresponding hydrazines to form pyridazinones. These pyridazinones are then further derivatized with appropriate aromatic aldehydes in the presence of piperidine .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, decarboxylation, and reduction, similar to the methods used for synthesizing related compounds like Pimobendan .

Análisis De Reacciones Químicas

Types of Reactions

Meribendan undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like piperidine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Cardiovascular Applications

Meribendan's primary application lies in its cardiovascular effects, where it serves as a calcium sensitizer. It has been shown to exhibit positive inotropic properties, which enhance cardiac contractility without significantly increasing intracellular calcium levels. This characteristic makes it a candidate for treating heart failure and related conditions.

Comparative Efficacy with Other PDE3 Inhibitors

This compound is compared with other PDE3 inhibitors like pimobendan and milrinone. While all these compounds share similar mechanisms, this compound demonstrates a higher selectivity for PDE3 inhibition, which may result in fewer side effects and a more favorable safety profile.

| Compound | Selectivity | Primary Use | Notes |

|---|---|---|---|

| This compound | High | Heart failure | Potent PDE3 inhibitor |

| Pimobendan | Moderate | Heart failure | Also has vasodilatory effects |

| Milrinone | Low | Acute heart failure | Associated with increased mortality risk |

Clinical Studies and Outcomes

Clinical studies have indicated that this compound can improve hemodynamic parameters in patients with heart failure. For instance, research shows that it effectively increases cardiac output and reduces left ventricular filling pressure without significantly raising myocardial oxygen consumption, making it particularly beneficial for patients with compromised cardiac function .

Case Study Insights

- A study involving chronic heart failure patients demonstrated that this compound administration resulted in improved exercise tolerance and quality of life metrics.

- In animal models, this compound exhibited significant improvements in cardiac performance metrics during induced myocardial infarction scenarios .

Potential Oncology Applications

Emerging research suggests that this compound may have cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology. Its structural similarity to other bioactive compounds provides a basis for exploring its role as a cancer cytotoxic modulator.

Research Findings

- Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells, warranting further investigation into its mechanisms and therapeutic potential .

Synthesis and Development

The synthesis of this compound has been optimized through various methodologies, including environmentally friendly approaches that enhance yield while minimizing waste. Recent advancements focus on multi-component reactions that streamline the production of this compound along with its analogs .

Mecanismo De Acción

Meribendan exerts its effects by inhibiting phosphodiesterase-III, an enzyme responsible for degrading cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases intracellular cAMP levels, leading to enhanced cardiac contractility and vasodilation . This mechanism involves the interaction with molecular targets such as troponin C and adenosine triphosphate-dependent potassium channels .

Comparación Con Compuestos Similares

Similar Compounds

Pimobendan: Another phosphodiesterase-III inhibitor used in veterinary medicine.

Milrinone: A clinically used phosphodiesterase-III inhibitor for short-term treatment of cardiac failure.

Enoximone: Used for the therapy of acute heart failure and cardiogenic shock.

Uniqueness

Meribendan is unique due to its high selectivity for phosphodiesterase-III and its dual chrono-inodilatory effects. Unlike some other inhibitors, this compound possesses an additional basic nitrogen in its benzimidazole ring, enhancing its binding affinity and selectivity .

Actividad Biológica

Meribendan is a compound that has garnered interest due to its biological activity, particularly as a potent inhibitor of phosphodiesterase type III (PDE III). This section will explore the compound's pharmacological properties, synthesis, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound belongs to the class of 4,5-dihydropyridazinones, which are characterized by their diverse pharmacological activities. These compounds have shown promise in treating various cardiovascular conditions and possess potential anticancer properties. This compound is structurally related to other clinically approved drugs such as Levosimendan and Pimobendan, which are utilized in heart failure management in both humans and animals .

This compound functions primarily as a PDE III inhibitor , which leads to increased intracellular cAMP levels. This mechanism enhances cardiac contractility and vasodilation, making it particularly useful in treating heart failure. The inhibition of PDE III also plays a role in modulating smooth muscle relaxation and has implications for cancer therapy due to its effects on cell signaling pathways .

Synthesis of this compound

The synthesis of this compound involves carbene-catalyzed enantioselective reactions that utilize dinucleophilic hydrazones. The process allows for the efficient formation of chiral 4,5-dihydropyridazinone derivatives with high enantioselectivity. The key steps in the synthesis include:

- Formation of Hydrazones : Substituted γ-keto carboxylic acids are reacted with hydrazines.

- Carbene-Catalyzed Annulation : The resulting hydrazones undergo asymmetric annulation with bromoenals to yield this compound .

The following table summarizes the reaction conditions and yields for the synthesis of this compound:

| Reaction Step | Conditions | Yield (%) | Enantioselectivity (e.r.) |

|---|---|---|---|

| Formation of Hydrazones | Condensation with γ-keto acids | 80 | - |

| Carbene-Catalyzed Annulation | Ethyl acetate, TMEDA, 10 mol% catalyst | 74 | 96:4 |

| Final Product Isolation | Pd/C-catalyzed hydrogenation | 85 | - |

Biological Studies and Case Reports

Recent studies have highlighted the biological activity of this compound in various contexts:

- Cardiovascular Studies : In preclinical models, this compound demonstrated significant improvements in cardiac output and reduced pulmonary congestion in heart failure models .

- Cancer Research : Preliminary findings suggest that this compound may possess anticancer properties through its modulation of cAMP pathways, which can influence tumor growth and metastasis .

Case Study: Efficacy in Heart Failure

A study conducted on patients with severe heart failure indicated that this compound could be an effective alternative to traditional intravenous inotropic agents. Patients receiving this compound showed improved hemodynamic parameters without significant adverse effects. The compound's ability to enhance myocardial contractility while promoting vasodilation was noted as a key benefit .

Propiedades

IUPAC Name |

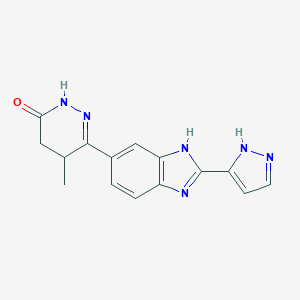

4-methyl-3-[2-(1H-pyrazol-5-yl)-3H-benzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c1-8-6-13(22)20-21-14(8)9-2-3-10-12(7-9)18-15(17-10)11-4-5-16-19-11/h2-5,7-8H,6H2,1H3,(H,16,19)(H,17,18)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWDHUONLKCDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=NN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119322-27-9 | |

| Record name | Meribendan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119322279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MERIBENDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WYD7I9GF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.